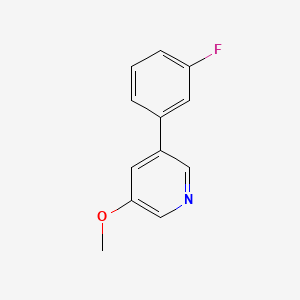

3-(3-Fluorophenyl)-5-methoxypyridine

Description

Properties

IUPAC Name |

3-(3-fluorophenyl)-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c1-15-12-6-10(7-14-8-12)9-3-2-4-11(13)5-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYSJUKNVGXKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673399 | |

| Record name | 3-(3-Fluorophenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214364-48-3 | |

| Record name | 3-(3-Fluorophenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-5-methoxypyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 5-methoxypyridine.

Condensation Reaction: The 3-fluorobenzaldehyde undergoes a condensation reaction with 5-methoxypyridine in the presence of a base such as sodium hydride or potassium carbonate.

Cyclization: The resulting intermediate undergoes cyclization to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-5-methoxypyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 3-(3-Fluorophenyl)-5-methoxypyridine show potential as anticancer agents. For instance, compounds with similar structures have been explored for their ability to inhibit cancer cell proliferation. A notable study demonstrated that certain pyridine derivatives exhibited significant activity against various cancer cell lines, including breast and prostate cancers. The structure-activity relationship (SAR) studies revealed that modifications at the 5-position of the pyridine ring can enhance potency against cancer cells .

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | 29.1 | |

| This compound | LNCaP (Prostate) | 30.1 |

Antiandrogen Activity

The compound has also been investigated for its antiandrogenic properties. A library of related compounds was synthesized and tested against the androgen receptor in human prostate cancer cell lines. The results indicated that certain substitutions on the pyridine scaffold could significantly enhance antiandrogen activity, making it a candidate for further development in prostate cancer therapies .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized to increase yield and purity. Recent methodologies have focused on using copper-catalyzed reactions to facilitate the formation of complex pyridine derivatives efficiently . The introduction of various substituents at different positions on the pyridine ring can lead to compounds with enhanced biological activities.

Table 2: Synthesis Methods for Pyridine Derivatives

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Copper-catalyzed reactions | Up to 57% | |

| Microwave-assisted synthesis | Variable |

Biological Mechanisms

The biological mechanisms underlying the activity of this compound derivatives are primarily linked to their interaction with specific molecular targets involved in cancer progression and androgen signaling pathways. Studies have shown that these compounds can modulate key enzymes and receptors, leading to altered gene expression associated with tumor growth and survival .

Case Study: Prostate Cancer Treatment

In a recent investigation, a series of methoxypyridine derivatives were tested for their efficacy against LNCaP prostate cancer cells. The study found that specific modifications in the compound's structure led to improved inhibition of androgen receptor activity, suggesting potential for clinical application in antiandrogen therapies .

Case Study: Breast Cancer Treatment

Another study focused on the anticancer properties of a related compound against MDA-MB-231 breast cancer cells, demonstrating significant cytotoxic effects at low concentrations. This highlights the potential utility of pyridine derivatives in developing new treatments for breast cancer .

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-5-methoxypyridine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the methoxy group can influence its electronic properties and reactivity. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structural modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(3-Fluorophenyl)-5-methoxypyridine, highlighting differences in substituents, physicochemical properties, and applications:

Key Structural and Functional Comparisons

Substituent Position Effects: Fluorine Position: The meta-fluorine in this compound versus para-fluorine in 3-(4-Fluorophenyl)-5-methoxypyridine impacts steric and electronic interactions. Meta-substitution may reduce symmetry and alter binding affinity in biological targets compared to para-substituted analogs .

Functional Group Variations :

- Hydroxyl vs. Methoxy : The hydroxyl group in 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine introduces hydrogen-bonding capability, which could improve target engagement in drug-receptor interactions compared to methoxy-containing analogs .

- Bromine Substitution : Brominated derivatives like 3-Bromo-5-(3-methoxyphenyl)pyridine serve as intermediates in Suzuki-Miyaura couplings, enabling further functionalization .

Biological Relevance: Compounds with 3-fluorophenyl groups, such as tedizolid (an oxazolidinone antibiotic), highlight the importance of this substituent in antimicrobial activity. The 3-(3-fluorophenyl)-oxazolidinone moiety is critical for binding to bacterial ribosomes .

Biological Activity

3-(3-Fluorophenyl)-5-methoxypyridine is a chemical compound with significant potential in medicinal chemistry and biological research. Its structural characteristics, particularly the presence of a fluorophenyl group and a methoxy substituent, contribute to its unique biological activity. This article explores the biological activity of this compound, including its mechanisms of action, research applications, and relevant case studies.

Chemical Structure

- Molecular Formula : C12H10FN

- Molecular Weight : 201.22 g/mol

- IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves:

- Condensation Reaction : The reaction of 3-fluorobenzaldehyde with 5-methoxypyridine in the presence of a base (e.g., sodium hydride).

- Cyclization : Formation of the pyridine ring through cyclization of the intermediate product.

These methods can be optimized for large-scale production using continuous flow reactors to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The fluorophenyl group enhances binding affinity, while the methoxy group influences electronic properties, potentially modulating various biological pathways.

In Vitro Studies

Research has demonstrated that this compound exhibits notable activity against various cell lines. For example:

- Cytotoxicity : Studies indicate that the compound shows significant cytotoxic effects in cancer cell lines, with IC50 values suggesting potent inhibition of cell proliferation.

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against specific bacterial strains .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(3-Fluorophenyl)pyridine | Lacks methoxy group | Different reactivity and binding properties |

| 5-Methoxypyridine | Lacks fluorophenyl group | Reduced overall biological activity |

| 3-(4-Fluorophenyl)-5-methoxypyridine | Fluorine at different position | Variations in chemical behavior |

The unique arrangement of substituents in this compound imparts distinct electronic and steric properties, making it a valuable compound for targeted applications in drug development and materials science.

Study on Antitumor Activity

A recent study investigated the antitumor effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell growth significantly, with an IC50 value determined through MTT assays. The study highlighted the compound's potential as a lead candidate for further drug development targeting specific cancer types .

Antimicrobial Efficacy Evaluation

Another study focused on evaluating the antimicrobial efficacy of this compound against various pathogens. The results showed that it effectively inhibited bacterial growth at low concentrations, suggesting its potential use as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for 3-(3-Fluorophenyl)-5-methoxypyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling fluorophenyl precursors with substituted pyridine rings. Key parameters include:

- Temperature : Maintain 80–100°C to balance reaction rate and byproduct formation .

- Solvent : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .

- Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable efficient cross-coupling .

Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate yield with HPLC (>95% purity) .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C5, fluorophenyl at C3). Compare shifts to analogs like 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of –OCH₃ or –F) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water and resolve using SHELX software (e.g., CCDC deposition) .

Q. How can researchers assess the solubility and stability of this compound in biological assays?

- Methodological Answer :

- Solubility : Use dynamic light scattering (DLS) to measure in PBS or DMSO. If <1 mg/mL, employ co-solvents (e.g., cyclodextrins) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS. Adjust pH (6–8) to prevent hydrolysis of methoxy groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the fluorophenyl group in pharmacological activity?

- Methodological Answer :

- Analog Synthesis : Replace the 3-fluorophenyl with non-fluorinated or para-fluorinated phenyl groups.

- Biological Testing : Compare IC₅₀ values in target assays (e.g., kinase inhibition). For example, fluorophenyl enhances binding affinity in oxazolidinone derivatives by 10-fold vs. non-fluorinated analogs .

- Computational Modeling : Perform docking studies (AutoDock Vina) to analyze π-π stacking and hydrophobic interactions with target proteins .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay Standardization : Use isogenic cell lines and consistent ATP concentrations in kinase assays.

- Metabolite Profiling : Identify active metabolites via LC-MS/MS, as seen in tedizolid phosphate studies .

- Orthogonal Validation : Confirm results across multiple platforms (e.g., SPR for binding affinity, cellular assays for functional activity) .

Q. How can computational chemistry guide the design of this compound derivatives with improved target selectivity?

- Methodological Answer :

- Pharmacophore Modeling : Define essential features (e.g., fluorophenyl hydrophobicity, pyridine hydrogen-bonding) using Schrödinger Phase .

- MD Simulations : Run 100-ns trajectories to assess binding pocket stability. For example, the methoxy group reduces off-target interactions in CYP450 enzymes .

- ADMET Prediction : Use QikProp to optimize logP (<3) and PSA (<90 Ų) for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.